4-Methanesulfonylthiophene-2-sulfonyl chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methanesulfonylthiophene-2-sulfonyl chloride typically involves the sulfonation of thiophene derivatives followed by chlorination. One common method includes the reaction of thiophene with methanesulfonyl chloride in the presence of a suitable catalyst, such as aluminum chloride, under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions: 4-Methanesulfonylthiophene-2-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles, such as amines, alcohols, and thiols, to form corresponding sulfonamide, sulfonate, and sulfonyl thiol derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atoms.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under mild to moderate conditions with or without a catalyst.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride may be used under controlled conditions.
Major Products Formed:
Substitution Reactions: Sulfonamide, sulfonate, and sulfonyl thiol derivatives.
Oxidation and Reduction Reactions: Various oxidized or reduced forms of the compound.
Scientific Research Applications
4-Methanesulfonylthiophene-2-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-methanesulfonylthiophene-2-sulfonyl chloride involves its ability to react with nucleophiles, forming covalent bonds with various functional groups. This reactivity is primarily due to the presence of the sulfonyl chloride group, which is highly electrophilic and readily undergoes substitution reactions . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparison with Similar Compounds
- 4-Methanesulfonylthiophene-2-sulfonamide
- 4-Methanesulfonylthiophene-2-sulfonate
- 4-Methanesulfonylthiophene-2-sulfonyl thiol
Comparison: 4-Methanesulfonylthiophene-2-sulfonyl chloride is unique due to its sulfonyl chloride group, which imparts distinct reactivity compared to its sulfonamide, sulfonate, and sulfonyl thiol counterparts. This makes it particularly valuable in synthetic chemistry for introducing sulfonyl groups into target molecules .
Properties
IUPAC Name |
4-methylsulfonylthiophene-2-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClO4S3/c1-12(7,8)4-2-5(11-3-4)13(6,9)10/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGZIKVBFXAUKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CSC(=C1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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